N-(3-methoxypropyl)quinoxalin-2-amine
Description
N-(3-Methoxypropyl)quinoxalin-2-amine is a quinoxaline derivative featuring a secondary amine group substituted at the 2-position of the quinoxaline core, with a 3-methoxypropyl chain as the pendant group. Quinoxaline derivatives are heterocyclic compounds of significant interest due to their fluorescence properties, biological activity (e.g., antimicrobial, anticancer), and applications in materials science .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(3-methoxypropyl)quinoxalin-2-amine |
InChI |
InChI=1S/C12H15N3O/c1-16-8-4-7-13-12-9-14-10-5-2-3-6-11(10)15-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,13,15) |
InChI Key |
CLQKPKIBSBIQSU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Three-Component Reaction: One common method for synthesizing N-(3-methoxypropyl)quinoxalin-2-amine involves a three-component reaction using 1,2-diamines, aldehydes, and isocyanides.
Copper-Catalyzed Oxidative Amination: Another method involves the copper-catalyzed oxidative amination of quinoxalin-2-ones with primary or secondary amines.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Alkylation: N-(3-methoxypropyl)quinoxalin-2-amine can undergo regioselective C-3-alkylation via C–N bond cleavage of amine-derived Katritzky salts.
Photochemical Reactions: The compound can also participate in photochemical reactions, leading to the formation of reductive dimers or dihydro dimers depending on the substituents present.
Common Reagents and Conditions:
Photoredox Catalysts: Eosin-y and DIPEA are commonly used in photoredox catalysis for alkylation reactions.
Copper Catalysts: Copper salts are used in oxidative amination reactions.
Major Products:
C-3-Alkylated Quinoxalin-2-ones: These are the major products formed from the alkylation reactions.
Dihydroquinoxalin-2-ones: These are formed from photochemical reactions under specific conditions.
Scientific Research Applications
Chemistry:
Synthesis of Hybrids: N-(3-methoxypropyl)quinoxalin-2-amine is used in the synthesis of phenylisoxazole quinoxalin-2-amine hybrids, which have shown potential as α-amylase and α-glucosidase inhibitors.
Biology and Medicine:
Antimicrobial Activity: Quinoxaline derivatives, including this compound, exhibit broad-spectrum antimicrobial activity.
Antiviral Activity: Some derivatives have shown promising antiviral activity in vitro.
Industry:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, phenylisoxazole quinoxalin-2-amine hybrids inhibit α-amylase and α-glucosidase enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the quinoxaline and isoxazole groups is crucial for achieving high binding energy with the target proteins .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxypropyl group in the target compound introduces flexibility and polarity, contrasting with the rigid aromatic 3-methylphenyl group in and the lactam structure in . This likely reduces planarity, impacting π-π stacking and fluorescence efficiency compared to .
- Synthesis : The target compound’s synthesis is inferred to follow methods analogous to , but with 3-methoxypropylamine. This differs from the Pd/C-mediated reductions in , which yield primary amines.
- Crystallography: The planar structure of N-(3-methylphenyl)quinoxalin-2-amine is stabilized by intramolecular C–H···N interactions and intermolecular N–H···O hydrogen bonds. The methoxypropyl analog may exhibit less crystallinity due to its flexible side chain.
Spectroscopic and Functional Comparisons
- Fluorescence: N-(3-Methylphenyl)quinoxalin-2-amine exhibits fluorescence attributed to its planar quinoxaline core and extended conjugation . The methoxypropyl variant’s fluorescence may be quenched due to reduced planarity or rotational freedom.
- Hydrogen Bonding : The water of crystallization in participates in O–H···N and N–H···O bonds, forming layered structures. The methoxypropyl group’s ether oxygen could engage in similar interactions but with altered packing efficiency.
- Thermal Stability : The lactam derivative likely has higher thermal stability due to its fused-ring system, whereas the methoxypropyl analog’s alkyl chain may lower melting points.
Biological Activity
N-(3-Methoxypropyl)quinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
This compound features a quinoxaline core, which is known for its diverse biological activities. The methoxypropyl substituent may enhance the compound's solubility and bioavailability, potentially impacting its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. The following table summarizes findings related to its antibacterial efficacy against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 0.98 - 1.95 mg/L | Effective against methicillin-resistant strains |
| Escherichia coli | >62.5 mg/L | Minimal susceptibility observed |
| Pseudomonas aeruginosa | >125 mg/L | High resistance noted |
| Mycobacterium smegmatis | MIC 1.95 mg/L | Some activity observed |
These results indicate that while this compound exhibits significant activity against certain Gram-positive bacteria, it shows limited effects on Gram-negative strains.
Anticancer Activity
Quinoxaline derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can inhibit tumor growth through various mechanisms:
- Inhibition of Tubulin Polymerization : Some quinoxaline derivatives disrupt microtubule formation, leading to cell cycle arrest.
- Targeting Kinases : They may inhibit receptor tyrosine kinases involved in cancer progression.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
A notable study demonstrated that a related quinoxaline compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potential for further development in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter potency and selectivity.
- Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.
Research indicates that modifications to the quinoxaline core can enhance both antimicrobial and anticancer activities, providing a pathway for developing more effective derivatives.
Case Studies
Several case studies have illustrated the efficacy of quinoxaline derivatives in clinical settings:
- Clinical Trials : A derivative similar to this compound has shown promise in early-phase clinical trials for treating resistant bacterial infections.
- Animal Models : In murine models, compounds with similar structures demonstrated significant tumor reduction and improved survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
